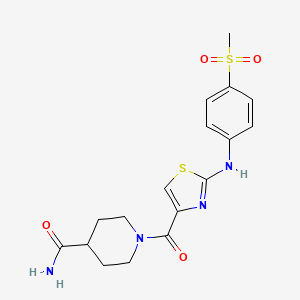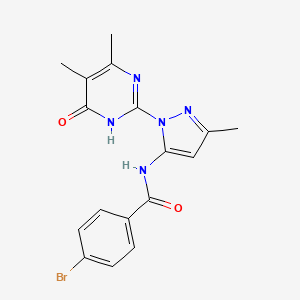
N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural information about “N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide” was not found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide” were not found, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
- Oxidation Catalysts : Sulfonamide derivatives, like 4-tert-Butylbenzenesulfonamide, have been explored for their role in catalyzing oxidation reactions. A study highlighted the stability and effectiveness of these compounds in oxidizing cyclohexene and styrene, producing significant products like allylic ketones and benzaldehyde (Işci et al., 2014).
Synthesis of Pharmaceutical Intermediates
- Electrophilic Cyanation : N-Cyano-N-phenyl-p-methylbenzenesulfonamide was used in a novel synthesis method for benzonitriles, demonstrating its utility in creating pharmaceutical intermediates. This method showed high efficiency, even with electronically varied and sterically demanding substrates (Anbarasan et al., 2011).
Antimicrobial Applications
- Antimicrobial Activity : New sulfonamide derivatives have been investigated for their antimicrobial properties. Compounds like N-(2-aminophenyl)benzenesulfonamide and its derivatives were characterized and showed promising antimicrobial activity (Demircioğlu et al., 2018).
- Bacterial Biofilm Inhibition : Certain sulfonamide compounds have shown potential in inhibiting bacterial biofilms, a critical aspect in combating bacterial infections resistant to traditional treatments. A study highlighted compounds with significant inhibitory action against biofilms of Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibition : Several studies have focused on the inhibition of carbonic anhydrases by sulfonamide derivatives for potential therapeutic applications. These inhibitors have shown promise in targeting specific isozymes associated with various diseases, including cancer (Pala et al., 2014), (Dudutienė et al., 2013).
Applications in Organic Synthesis
- Synthesis of Functional Polymers : The synthesis of various alkoxyamines and their application in creating well-defined star polymers showcases the versatility of these compounds in organic synthesis and polymer science (Miura & Yoshida, 2002).
Photodynamic Therapy and OLEDs
- Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been developed for photodynamic therapy, highlighting their potential in cancer treatment (Pişkin et al., 2020).
- Blue OLEDs : N-(4-(4-benzylpiperidine)-1H-diphenylimidazol-2-yl)-styryl-1)phenyl)-N-phenylbenzenamine derivatives have been synthesized for use in blue organic light-emitting diodes (OLEDs), demonstrating the potential of such compounds in advanced electronic applications (Thanikachalam et al., 2017).
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring the potential pharmaceutical applications of piperidine derivatives.
Propriétés
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O3S/c1-20-18-21(2)23(4)28(22(20)3)35(33,34)30-27-12-10-26(11-13-27)29(32)31-16-14-25(15-17-31)19-24-8-6-5-7-9-24/h5-13,18,25,30H,14-17,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWLKJQXOFUYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B2402205.png)
![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)
![1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2402212.png)
![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)
![methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate](/img/structure/B2402214.png)
![NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid](/img/structure/B2402215.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2402219.png)
![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2402220.png)

![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)